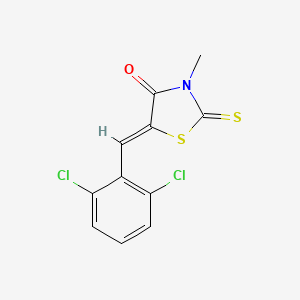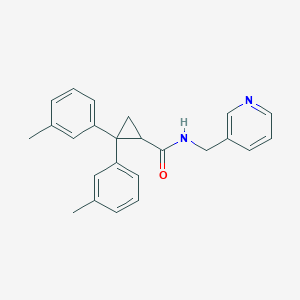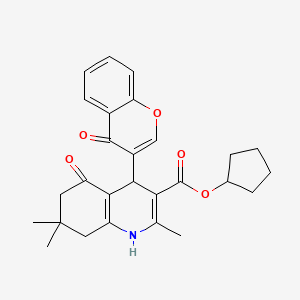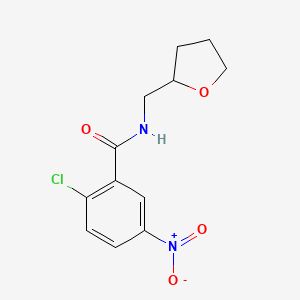![molecular formula C19H26OS B4959447 1-{[6-(isopropylthio)hexyl]oxy}naphthalene](/img/structure/B4959447.png)
1-{[6-(isopropylthio)hexyl]oxy}naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[6-(isopropylthio)hexyl]oxy}naphthalene, also known as ITN, is a synthetic compound that belongs to the family of naphthalenes. It is widely used in scientific research for its unique properties as a fluorescent probe. The compound is highly sensitive to changes in the polarity of its environment, making it an excellent tool for studying membrane dynamics and protein interactions.
Mechanism of Action
1-{[6-(isopropylthio)hexyl]oxy}naphthalene works by emitting fluorescence when excited by light of a specific wavelength. The intensity of the fluorescence is highly dependent on the polarity of its environment. When this compound is in a non-polar environment, the fluorescence is quenched, but when it is in a polar environment, the fluorescence is enhanced. This property makes this compound an excellent tool for studying membrane dynamics and protein interactions.
Biochemical and Physiological Effects:
This compound is not known to have any biochemical or physiological effects on living organisms. It is a synthetic compound that is used exclusively for scientific research purposes.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-{[6-(isopropylthio)hexyl]oxy}naphthalene is its high sensitivity to changes in the polarity of its environment. This property makes it an excellent tool for studying membrane dynamics and protein interactions. This compound is also relatively easy to synthesize, making it readily available for scientific research.
One of the limitations of this compound is its limited solubility in aqueous solutions. This can make it difficult to use in certain experiments. Additionally, this compound is not suitable for in vivo studies as it is a synthetic compound that is not found in nature.
Future Directions
There are several future directions for the use of 1-{[6-(isopropylthio)hexyl]oxy}naphthalene in scientific research. One area of interest is the use of this compound to study the conformational changes of proteins. Another area of interest is the use of this compound to study the effects of drugs on protein-ligand interactions. Additionally, this compound could be used to study the dynamics of lipid bilayers and the effects of lipid composition on membrane structure and function.
Conclusion:
In conclusion, this compound is a synthetic compound that is widely used in scientific research for its unique properties as a fluorescent probe. The compound is highly sensitive to changes in the polarity of its environment, making it an excellent tool for studying membrane dynamics and protein interactions. While this compound has several advantages for scientific research, it also has limitations that must be taken into consideration. With further research, this compound could have many more applications in scientific research in the future.
Synthesis Methods
The synthesis of 1-{[6-(isopropylthio)hexyl]oxy}naphthalene involves a multi-step process that starts with the reaction of 6-bromo-1-naphthol with sodium hydride to form 6-hydroxy-1-naphthyl sodium salt. This intermediate is then reacted with 1-bromo-6-iodohexane in the presence of potassium carbonate to form 1-{[6-(bromohexyl)oxy]naphthalene}. The final step involves the reaction of this intermediate with isopropyl mercaptan in the presence of potassium carbonate to form this compound.
Scientific Research Applications
1-{[6-(isopropylthio)hexyl]oxy}naphthalene is widely used as a fluorescent probe in scientific research. It is commonly used to study membrane dynamics and protein interactions due to its high sensitivity to changes in the polarity of its environment. This compound has also been used to study the conformational changes of proteins and the effects of drugs on protein-ligand interactions.
properties
IUPAC Name |
1-(6-propan-2-ylsulfanylhexoxy)naphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26OS/c1-16(2)21-15-8-4-3-7-14-20-19-13-9-11-17-10-5-6-12-18(17)19/h5-6,9-13,16H,3-4,7-8,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKQNPDUEALKQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCCCCCCOC1=CC=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3-fluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4959380.png)
![2-[3-(2,5-dichlorophenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B4959394.png)

![N-{2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B4959416.png)

![N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N~1~-(2-methoxyethyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4959428.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4959438.png)

![1-{3-[3-(6-methoxy-3-pyridinyl)phenyl]-1H-pyrazol-1-yl}-2-methyl-2-propanol](/img/structure/B4959455.png)
![1-cyclopentyl-5-{[4-(2-methylphenyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B4959458.png)

![ethyl 2-({N-(2,4-dimethoxyphenyl)-N-[(2-nitrophenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4959471.png)
![N~2~-(2-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B4959478.png)